Compound Description: This compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. It was developed as a conformationally restricted analog of CP-101,606, aiming to explore the optimal orientation of this class of compounds for receptor binding.
Relevance: While sharing the core 4-(4-fluorophenyl)-4-hydroxypiperidine moiety with N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide, CP-283,097 incorporates a chroman ring system. This chromanol structure restricts conformational flexibility compared to the acyclic structure of N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide.
Compound Description: CP-101,606 serves as a potent and selective antagonist of NMDA receptors containing the NR2B subunit. It exhibits neuroprotective effects against glutamate toxicity in cultured hippocampal neurons.
Relevance: CP-101,606 represents a foundational structure for the development of CP-283,097 and shares structural similarities with N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide. Both compounds possess a central 4-hydroxy-4-phenylpiperidine core. The primary difference lies in the substituent at the piperidine nitrogen. N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide has a 2-(3-fluorophenylamino)-2-oxoethyl group attached to the nitrogen, whereas CP-101,606 possesses a 2-hydroxy-1-(4-hydroxyphenyl)propyl substituent.
Compound Description: This compound is a potential drug candidate designed to possess antihypertensive, antioxidant, and beta-adrenolytic activities.
Relevance: This compound shares the 4-fluorophenylpiperazine moiety with N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide. The key difference lies in the replacement of the piperidine ring in the target compound with a piperazine ring. This modification could significantly alter the pharmacological profile and target affinity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.